1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine
Overview
Description
The compound “1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in many pharmaceuticals and agrochemicals . The trifluoromethyl group is known to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves functionalization of the pyridine ring . For example, functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a trifluoromethyl group, a pyridine ring, and a piperazine ring . These functional groups contribute to the unique properties and reactivity of the molecule.Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various chemical reactions. For instance, trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .Scientific Research Applications
Synthesis and Chemical Properties
The chemical has been involved in the synthesis of novel polycyclic heterocycles, specifically as a component in reactions leading to various amino derivatives. This includes its use in reactions with sodium borohydride and other amines, demonstrating its versatility in creating new compounds (Petigara & Yale, 1972).
It has also been utilized in the synthesis of pyrazine and pyridine derivatives showing antibacterial activity. This underscores its potential in creating compounds with significant biological properties, particularly in the field of antibacterial drug development (Foks et al., 2005).
Another application is in the synthesis of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, which were tested for anticonvulsant activity. This indicates its role in the development of potential pharmaceutical agents targeting neurological disorders (Obniska et al., 2005).
Chemical Synthesis and Applications
The chemical has been a part of the synthesis of various heterocyclic compounds, like 4-(6-Chloropyridine-3-methylene) substituted compounds. This suggests its role in the broad field of organic chemistry and compound synthesis (Ju Xiu-lian, 2008).
Additionally, it plays a part in the synthesis of pyrimidine derivatives using organolithium reagents, highlighting its significance in the development of compounds with potential pharmaceutical applications (Abdou, 2006).
Biochemical and Pharmacological Studies
The compound has been involved in studies exploring the regioselectivity in nucleophilic aromatic substitution reactions of substituted pyridines. These studies are crucial for understanding and improving the synthesis of pharmacologically active compounds (Bach et al., 2012).
It has been a key intermediate in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important compound in the development of new insecticides (Niu Wen-bo, 2011).
Additionally, the compound has been used in the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating its application in respiratory therapy research (Medwid et al., 1990).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities . For example, some drugs containing trifluoromethyl groups work by inhibiting certain enzymes or receptors in the body .
Safety and Hazards
Future Directions
Trifluoromethyl-containing compounds have been increasingly used in the pharmaceutical and agrochemical industries over the past few decades . Given their unique properties and wide range of biological activities, it is expected that many novel applications of these compounds will be discovered in the future .
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N4/c1-22-6-8-23(9-7-22)13-2-4-24(5-3-13)15-14(17)10-12(11-21-15)16(18,19)20/h2,10-11H,3-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXADWDVJTLHMJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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